molecular formula C13H19ClN2O B1435116 3-methyl-N-(piperidin-4-yl)benzamide hydrochloride CAS No. 1829704-81-5

3-methyl-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B1435116
CAS No.: 1829704-81-5
M. Wt: 254.75 g/mol
InChI Key: LXVYFEIYIPLSKE-UHFFFAOYSA-N
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Description

3-methyl-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound with the CAS Number: 1829704-81-5 . It has a molecular weight of 254.76 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O.ClH/c1-10-3-2-4-11(9-10)13(16)15-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8H2,1H3,(H,15,16);1H . This indicates the presence of a benzamide group attached to a piperidine ring with a methyl group on the benzene ring .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 254.76 .

Scientific Research Applications

  • Synthesis and Characterization in Medicinal Chemistry

    • A study focused on the synthesis and characterization of novel benzamides, including those related to 3-methyl-N-(piperidin-4-yl)benzamide hydrochloride, for potential use in medicinal chemistry. These compounds were evaluated for their antibacterial activity against various bacterial strains, demonstrating the potential of these benzamides in the development of new antibacterial agents (Khatiwora et al., 2013).
  • Metabolism Studies in Clinical Drug Development

    • A study on the metabolism of Flumatinib, a drug structurally related to this compound, in chronic myelogenous leukemia patients. This research highlights the importance of understanding the metabolism of such compounds in human subjects, which is crucial for the development of safe and effective pharmaceuticals (Gong et al., 2010).
  • Exploration in Neuropharmacology

    • Research involving 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to this compound, investigated their anti-acetylcholinesterase activity. This suggests potential applications in neuropharmacology, particularly in the development of treatments for neurological disorders like dementia (Sugimoto et al., 1990).
  • Pharmacokinetics in Drug Development

    • Studies on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, structurally similar to this compound, underscore the significance of understanding the pharmacokinetic properties of such compounds for their effective use in cancer treatment (Teffera et al., 2013).
  • Potential in Opioid Pharmacology

    • Research on δ-opioid agonists, including compounds structurally related to this compound, demonstrates their potential in developing new treatments for chronic pain, showcasing the relevance of these compounds in opioid pharmacology (Nozaki et al., 2012).
  • Role in Gastrointestinal Motility

    • Studies on benzamide derivatives as serotonin 4 receptor agonists, related to this compound, highlight their potential role in enhancing gastrointestinal motility, which can be pivotal in the treatment of gastrointestinal disorders (Sonda et al., 2003).
  • Exploration in Anti-Fatigue Effects

    • Research involving benzamide derivatives has explored their potential anti-fatigue effects. These studies could have implications in developing treatments for conditions characterized by chronic fatigue or exertion (Wu et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-methyl-N-(piperidin-4-yl)benzamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression that can alter cellular behavior. Additionally, its impact on cellular metabolism can result in variations in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which can further influence cellular functions. The compound’s ability to interact with DNA and proteins plays a crucial role in its mechanism of action, affecting various biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function. Additionally, at high doses, the compound may exhibit toxic or adverse effects, which are crucial considerations for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic processes within the cell, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. This compound can interact with specific transporters and binding proteins, which can influence its localization and accumulation within different cellular compartments. These interactions are essential for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-methyl-N-piperidin-4-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-3-2-4-11(9-10)13(16)15-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVYFEIYIPLSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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